molecular formula C15H15N3O6S B11547175 3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide

3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11547175
M. Wt: 365.4 g/mol
InChI Key: AUMUMEXFBSRCIK-FRKPEAEDSA-N
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Description

3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trimethoxybenzene ring, a nitrothiophene moiety, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 4-nitrothiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various substituted benzohydrazides .

Scientific Research Applications

3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the nitrothiophene moiety can interact with biological membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N’-[(4-methylphenyl)sulfonyl]benzohydrazide
  • 3,4,5-trimethoxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
  • Phenethylamine, 3,4,5-trimethoxy-α-methyl-

Uniqueness

3,4,5-trimethoxy-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide is unique due to its combination of a trimethoxybenzene ring and a nitrothiophene moiety.

Properties

Molecular Formula

C15H15N3O6S

Molecular Weight

365.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C15H15N3O6S/c1-22-12-4-9(5-13(23-2)14(12)24-3)15(19)17-16-7-11-6-10(8-25-11)18(20)21/h4-8H,1-3H3,(H,17,19)/b16-7+

InChI Key

AUMUMEXFBSRCIK-FRKPEAEDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CS2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CS2)[N+](=O)[O-]

Origin of Product

United States

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